チオチキセン

概要

説明

thiothixene is an antipsychotic compound belonging to the thioxanthene series. It is primarily used for the management of schizophrenia and exhibits pharmacological similarities to the piperazine phenothiazines . thiothixene acts as an antagonist on various postsynaptic receptors, contributing to its therapeutic effects .

科学的研究の応用

thiothixene has diverse scientific research applications, including:

Chemistry: Used as a model compound in studying thioxanthene chemistry.

Biology: Investigated for its effects on neurotransmitter receptors and signaling pathways.

Medicine: Employed in the treatment of schizophrenia and other psychiatric disorders.

Industry: Utilized in the development of new antipsychotic drugs and related compounds.

作用機序

Target of Action

Thiothixene, also known as Thiothixene (E)-, Orbinamon, trans-Thiothixene, or (E)-Thiothixene, is an antipsychotic agent that primarily targets various postsynaptic receptors in the brain . These include dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .

Biochemical Pathways

The biochemical pathways affected by thiothixene are primarily those involving the neurotransmitters dopamine, serotonin, histamine, and acetylcholine. By blocking the receptors for these neurotransmitters, thiothixene disrupts the normal signaling processes in these pathways, leading to its antipsychotic effects .

Pharmacokinetics

Thiothixene is well absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations usually occurring within 1–3 hours . It is metabolized in the liver, primarily by the enzyme CYP1A2 . The elimination half-life of thiothixene is approximately 10–20 hours , and it is excreted mainly through the gastrointestinal tract and feces .

Result of Action

The molecular and cellular effects of thiothixene’s action primarily involve the inhibition of neurotransmitter signaling in the brain. This results in a reduction of psychotic symptoms such as hallucinations, delusions, and disorganized thinking . It can also lead to various side effects, including anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ecg-changes, and loss of memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thiothixene. For example, certain drugs and substances can induce or inhibit the hepatic enzymes involved in the metabolism of thiothixene, potentially affecting its bioavailability and therapeutic effect . Additionally, individual patient characteristics, such as age, sex, genetic factors, and overall health status, can also influence the drug’s pharmacokinetics and pharmacodynamics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of thiothixene involves the construction of a thioxanthene core with a (4-methylpiperazin-1-yl)propylidene side chain . The synthetic route typically includes the following steps:

Formation of Thioxanthene Core: The thioxanthene core is synthesized through the cyclization of appropriate precursors.

Attachment of Side Chain: The (4-methylpiperazin-1-yl)propylidene side chain is then attached to the thioxanthene core under specific reaction conditions.

Industrial Production Methods

Industrial production of thiothixene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

thiothixene undergoes various chemical reactions, including:

Oxidation: thiothixene can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert thiothixene into reduced forms.

Substitution: thiothixene can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioxanthene derivatives .

類似化合物との比較

thiothixene is chemically related to other thioxanthene antipsychotics, such as:

- Chlorprothixene

- Clopenthixol

- Flupenthixol

- Zuclopenthixol

It also shares structural similarities with phenothiazine antipsychotics like:

- Thioproperazine

- Pipotiazine

Compared to these compounds, thiothixene exhibits unique pharmacological properties, including a distinct receptor binding profile and side effect profile .

生物活性

Thiothixene, marketed under the trade name Navane, is an antipsychotic medication belonging to the thioxanthene class. Introduced in 1967, thiothixene has been primarily used for the treatment of schizophrenia and other psychotic disorders. Its biological activity is characterized by its interaction with various neurotransmitter receptors, leading to both therapeutic effects and side effects.

Thiothixene acts as an antagonist at multiple receptor sites, which contributes to its efficacy and side effects. The primary mechanisms include:

- Dopamine Receptors : Thiothixene primarily blocks D2 dopamine receptors in the mesolimbic pathway, which is crucial for its antipsychotic effects. It also interacts with D1, D3, and D4 receptors, influencing both positive and negative symptoms of schizophrenia .

- Serotonin Receptors : It antagonizes 5-HT1 and 5-HT2 serotonin receptors, which may contribute to its anxiolytic and antidepressive properties while also mitigating some extrapyramidal side effects .

- Histaminergic Receptors : The blockade of H1 receptors leads to sedation and antiemetic effects, while also contributing to weight gain .

- Alpha-Adrenergic Receptors : Thiothixene's action on alpha-adrenergic receptors can result in hypotension and sedation .

Pharmacokinetics

Thiothixene is rapidly absorbed after oral administration, with peak serum concentrations typically reached within 1 to 3 hours. It undergoes extensive hepatic metabolism, primarily yielding N-demethylthiothixene as its major metabolite. Most of the drug and its metabolites are excreted in feces .

Clinical Efficacy

Numerous studies have evaluated thiothixene's efficacy in treating schizophrenia:

- A double-blind study involving 52 patients demonstrated that thiothixene was effective in managing symptoms of schizophrenia compared to placebo and chlorpromazine, supporting its use as a single neuroleptic treatment rather than in combination with antidepressants .

- Thiothixene has shown effectiveness in treating acute agitation and psychosis due to delirium, suggesting its versatility beyond traditional psychotic disorders .

Side Effects

Despite its therapeutic benefits, thiothixene is associated with several adverse effects:

- Extrapyramidal Symptoms (EPS) : Commonly reported EPS include tremors, rigidity, and bradykinesia. These symptoms arise from dopamine receptor antagonism in the nigrostriatal pathway .

- Tardive Dyskinesia : A potentially irreversible condition characterized by involuntary movements may develop after prolonged use .

- Neuroleptic Malignant Syndrome (NMS) : A rare but life-threatening condition associated with antipsychotic medications can occur .

- Prolactin Elevation : Chronic use leads to elevated prolactin levels, which can cause galactorrhea and menstrual irregularities .

Case Studies

Several case studies highlight both the therapeutic potential and risks associated with thiothixene:

- Medication Error Case : A 71-year-old female mistakenly received thiothixene instead of her antihypertensive medication. She developed significant physical and psychological symptoms, including tremors and mood swings. Upon discontinuation of thiothixene, her condition improved markedly .

- Delirium Treatment : In a case series evaluating thiothixene for agitation in delirium patients, it was found to be effective without significant adverse effects when monitored appropriately .

Summary of Biological Activity

| Property | Details |

|---|---|

| Drug Class | Thioxanthene |

| Primary Use | Treatment of schizophrenia |

| Receptor Targets | D1-D4 dopamine receptors; 5-HT1/2 serotonin receptors; H1 histaminergic; alpha-adrenergic |

| Common Side Effects | Extrapyramidal symptoms, tardive dyskinesia, NMS, prolactin elevation |

| Pharmacokinetics | Rapid absorption; peak levels at 1-3 hours; metabolized in the liver |

特性

IUPAC Name |

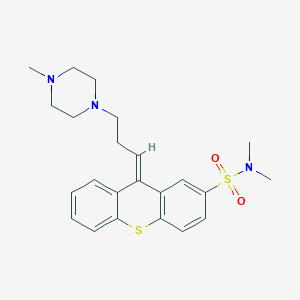

(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKORZTTCHDGY-UFWORHAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316424 | |

| Record name | trans-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |

CAS No. |

3313-27-7, 5591-45-7 | |

| Record name | trans-Thiothixene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Thiothixene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thiothixene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiothixene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTHIXENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UE42HF37R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。